4-(chloromethyl)-2,3-dihydro-1H-indene
Description
4-(Chloromethyl)-2,3-dihydro-1H-indene (C₁₀H₁₁Cl, molecular weight 166.65 g/mol) is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system. The chloromethyl (-CH₂Cl) substituent at the 4-position introduces significant reactivity, making it a versatile intermediate in organic synthesis. It is typically synthesized via alkylation or substitution reactions, as demonstrated in its preparation from 2,3-dihydro-1H-indene derivatives using chloromethylating agents under basic conditions . Key spectral data include its ¹H NMR (δ 7.22–7.13 ppm for aromatic protons, δ 4.59 ppm for -CH₂Cl, and δ 2.11 ppm for cyclopentane protons) and a mass spectral peak at [M + H]⁺ = 167.5 .
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Cl/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2 |
InChI Key |
BZLIAEVSPAPOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,3-dihydro-1H-indene typically involves the chloromethylation of 2,3-dihydro-1H-indene. One common method is the Blanc chloromethylation, which involves the reaction of 2,3-dihydro-1H-indene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, and the chloromethyl group is introduced to the indene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Products include various substituted indenes depending on the nucleophile used.
Oxidation: Products include indene carboxylic acids or aldehydes.
Reduction: Products include methylindene derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,3-dihydro-1H-indene involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Substituent Variations in the Dihydroindene Core
The dihydroindene scaffold (C₉H₁₀) serves as a common framework for numerous derivatives. Key analogs and their distinctions include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The -CH₂Cl group in 4-(chloromethyl)-2,3-dihydro-1H-indene enhances electrophilicity at the benzylic position, enabling Suzuki couplings (e.g., with boronic acids) , whereas methyl or ethyl substituents prioritize hydrophobic interactions .
- Steric Effects : Ethyl and methyl groups reduce accessibility to the dihydroindene core, whereas smaller halogens (Cl) or reactive groups (-CH₂Cl) facilitate functionalization .
Biological Activity
4-(Chloromethyl)-2,3-dihydro-1H-indene is an organic compound belonging to the indene class, characterized by its bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of a chloromethyl group at the 4-position significantly enhances its reactivity, making it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activities, particularly its potential antimicrobial and anticancer properties, as well as its applications in drug development.
The compound's structure can be represented as follows:
The chloromethyl group (–CH2Cl) is crucial for its biological interactions, facilitating nucleophilic substitution reactions that are essential for synthesizing various biologically active compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The chloromethyl group enhances the compound's ability to interact with microbial targets, potentially disrupting their cellular functions. In studies, this compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.
Case Study:
In a study assessing the antibacterial activity of several indene derivatives, this compound showed minimum inhibitory concentration (MIC) values ranging from 2.19 mg/ml to 7.3 mg/ml against common pathogens such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. coli | 3.5 |
| Staphylococcus aureus | 2.19 |
| Bacillus subtilis | 3.04 |
Anticancer Properties
The anticancer potential of this compound has also been explored. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
Research Findings:
Molecular docking studies have indicated that this compound can bind effectively to specific cancer-related targets, enhancing its potential as an anticancer agent . Further investigations are required to elucidate the exact molecular mechanisms and pathways influenced by this compound during biological interactions.
Synthesis and Applications
The synthesis of this compound typically involves chloromethylation processes using formaldehyde and hydrochloric acid in the presence of Lewis acid catalysts like zinc chloride or aluminum chloride. This method allows for better control over reaction conditions and yields .
Applications:
- Drug Development: Its reactivity makes it a valuable intermediate for synthesizing novel pharmaceutical compounds.
- Material Science: The compound's unique properties may also find applications in developing advanced materials.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Bromomethyl)-2,3-dihydro-1H-indene | Bromomethyl group on dihydroindene | Higher reactivity due to bromine's electronegativity |
| 4-(Iodomethyl)-2,3-dihydro-1H-indene | Iodomethyl group on dihydroindene | More reactive but less stable than chloromethyl derivative |
| 4-(Methyl)-2,3-dihydro-1H-indene | Methyl group on dihydroindene | Exhibits different properties due to methyl substitution |
The unique balance of reactivity provided by the chloromethyl group makes this compound particularly advantageous for pharmaceutical applications compared to its brominated and iodinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
